molecular formula C16H15NO2 B8678569 10-Ethyl-2-methoxyacridin-9(10H)-one CAS No. 66300-89-8

10-Ethyl-2-methoxyacridin-9(10H)-one

Cat. No. B8678569
CAS RN: 66300-89-8
M. Wt: 253.29 g/mol
InChI Key: OHFUKCVEJUTDRY-UHFFFAOYSA-N
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Patent
US04150134

Procedure details

Similarly, there was prepared, from 3-chloro-9(10H)-acridinone and ethyl acetate, 3-chloro-10-ethyl-9(10H)-acridinone, m.p. 169°-171° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-chloro-10-ethyl-9(10H)-acridinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC2[C:6](=[O:16])C3C(NC=2C=1)=CC=CC=3.Cl[C:18]1[CH:19]=[CH:20][C:21]2[C:22](=[O:34])[C:23]3[C:28]([N:29]([CH2:32][CH3:33])[C:30]=2[CH:31]=1)=[CH:27][CH:26]=[CH:25][CH:24]=3>C(OCC)(=O)C>[CH3:6][O:16][C:25]1[CH:26]=[CH:27][C:28]2[N:29]([CH2:32][CH3:33])[C:30]3[C:21](=[CH:20][CH:19]=[CH:18][CH:31]=3)[C:22](=[O:34])[C:23]=2[CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=2C(C3=CC=CC=C3NC2C1)=O
Name
3-chloro-10-ethyl-9(10H)-acridinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=2C(C3=CC=CC=C3N(C2C1)CC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=2C(C3=CC=CC=C3N(C2C=C1)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.